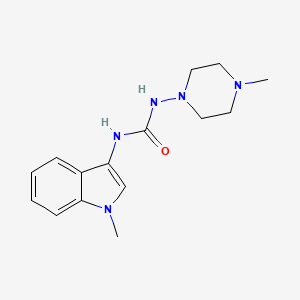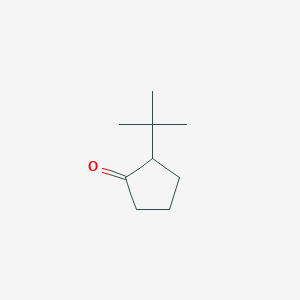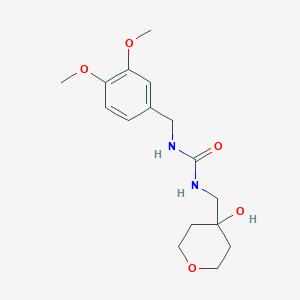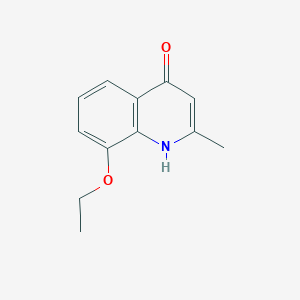![molecular formula C18H23N3O3 B2486955 6-(3-isopropoxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941118-61-2](/img/structure/B2486955.png)
6-(3-isopropoxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrrolo[3,4-d]pyrimidine derivatives involves various methodologies, including reactions of chlorocarbonyl phenyl ketene and 5-amino pyrazolones to yield pyrazolopyrimidine derivatives with high efficiency and short reaction times. These compounds are characterized using spectral data and theoretical studies, including Density Functional Theory (DFT) to compute energies and vibrational frequencies (Zahedifar et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of pyrrolopyrimidine derivatives can be performed using various spectral techniques, including NMR (1H & 13C) and HRMS. Structural elucidation is supported by computational methods such as DFT and time-dependent DFT (TD-DFT), providing insights into electronic structures and reactivity profiles of the compounds (Ashraf et al., 2019).
Chemical Reactions and Properties
The chemical reactivity and properties of pyrrolopyrimidine derivatives are explored through various reactions, including their synthesis via one-pot, three-component reactions. These methods allow for the efficient creation of a diverse array of derivatives, showcasing the versatility of pyrrolopyrimidines in chemical synthesis (Karamthulla et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility and fluorescence, of pyrrolopyrimidine derivatives can vary significantly based on their structural makeup. Polymers containing pyrrolopyrrole units, for instance, exhibit strong fluorescence and are soluble in common organic solvents, highlighting their potential for application in materials science (Zhang & Tieke, 2008).
Chemical Properties Analysis
Chemical properties such as electrochemical behavior and reactivity towards various substrates can be studied using electrochemical methods and computational chemistry. These studies provide a deeper understanding of the redox characteristics and the electron transfer processes involved in the chemistry of pyrrolopyrimidine derivatives (Igarashi et al., 2006).
Scientific Research Applications
Photoluminescent Materials
Research has explored the development of photoluminescent materials using pyrrolopyrimidine derivatives. For instance, the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units has shown that these compounds exhibit strong photoluminescence and higher photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).
Heterocycle Derivatives Synthesis
The efficient synthesis of novel heterocycle derivatives, such as (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, has been reported. These compounds have been analyzed through spectral techniques and computational exploration, revealing their potential in electronic structure analysis and reactivity prediction, which could be useful in designing new materials and drugs (Ashraf et al., 2019).
Electron Transport Layers
The development of electron transport layers for polymer solar cells using n-type conjugated polyelectrolytes, which include pyrrolopyrimidine derivatives, has been studied. These materials show promise in improving power conversion efficiency in solar cells due to their high conductivity and electron mobility (Hu et al., 2015).
Antimicrobial Agents
Some pyrrolopyrimidine derivatives have been synthesized and examined for their antimicrobial activity, indicating their potential as potent biological agents. This suggests a possible application in developing new antimicrobial drugs (Veeranna et al., 2022).
Organic Synthesis and Drug Development
The conversion of pyrrolidine-2,5-dione to maleimide through tosylation has been studied for its implications in organic synthesis and drug development. This research provides insights into the properties of pyrrolidine-2,5-diones and maleimides, which are important scaffolds in many organic substances (Yan et al., 2018).
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit cdk2 , a protein kinase involved in cell cycle regulation.
Mode of Action
Similar compounds have shown to inhibit cdk2, which could lead to cell cycle arrest and apoptosis .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from g1 phase to s phase .
Pharmacokinetics
Similar compounds have been predicted to have good pharmacokinetic properties in theoretical kinetic studies .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cancer cell lines .
properties
IUPAC Name |
4-phenyl-6-(3-propan-2-yloxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12(2)24-10-6-9-21-11-14-15(17(21)22)16(20-18(23)19-14)13-7-4-3-5-8-13/h3-5,7-8,12,16H,6,9-11H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEZBVGFEKNWFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2486872.png)
![N-(4-acetylphenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2486874.png)


![N-[(1-benzofuran-2-yl)methyl]-1-chloroisoquinoline-3-carboxamide](/img/structure/B2486880.png)


![(E)-4-(Dimethylamino)-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]but-2-enamide](/img/structure/B2486886.png)
![3-(3-chlorophenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B2486887.png)


![N-(4-chlorophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2486891.png)
![1,3-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2486892.png)
![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2486893.png)